molecular formula C7H13NO2 B3158347 cis-2-Amino-1-methyl-cyclopentanecarboxylic acid CAS No. 85726-00-7

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

Cat. No.: B3158347
CAS No.: 85726-00-7
M. Wt: 143.18 g/mol
InChI Key: XAKRNSMEFCXCML-CAHLUQPWSA-N
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Description

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid: is a versatile chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by its unique cyclopentane ring structure, which includes an amino group and a carboxylic acid group. It is widely used in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

A similar compound, cis-2-aminomethylcyclopropane carboxylic acid, is known to be an agonist for the gabaa-rho receptor . This suggests that cis-2-Amino-1-methyl-cyclopentanecarboxylic acid might also interact with similar receptors or proteins.

Mode of Action

It’s worth noting that similar compounds like tranexamic acid and aminocaproic acid are known to act as antifibrinolytics, inhibiting the activation of plasminogen to plasmin . This could potentially provide some insight into the mode of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-methyl-cyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

cis-2-Amino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • cis-2-Amino-1-cyclopentanecarboxylic acid
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid
  • Tranexamic acid

Comparison: cis-2-Amino-1-methyl-cyclopentanecarboxylic acid is unique due to its specific cyclopentane ring structure with an amino and a carboxylic acid group in the cis configuration. This configuration imparts distinct stereochemical properties, making it valuable in chiral synthesis and as a specific ligand in biochemical studies. In contrast, similar compounds like tranexamic acid have different ring structures and functional group arrangements, leading to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5(7)8/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKRNSMEFCXCML-CAHLUQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
Reactant of Route 2
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
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cis-2-Amino-1-methyl-cyclopentanecarboxylic acid
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Reactant of Route 6
cis-2-Amino-1-methyl-cyclopentanecarboxylic acid

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